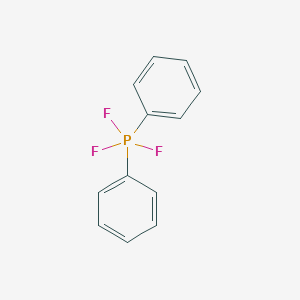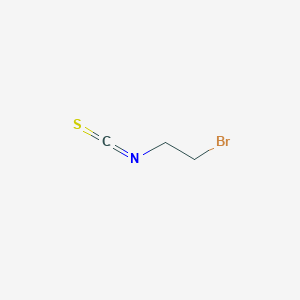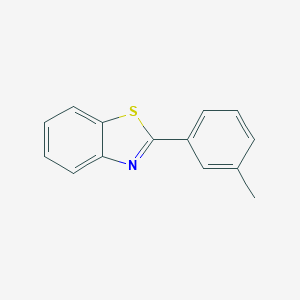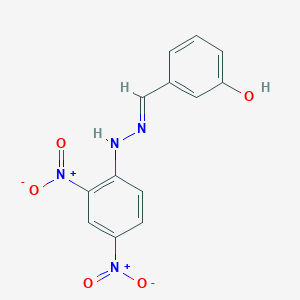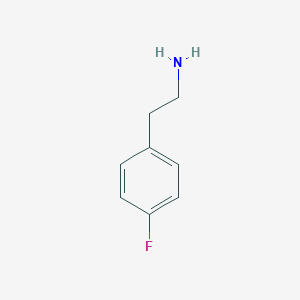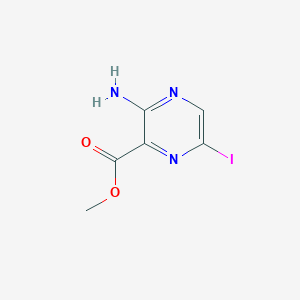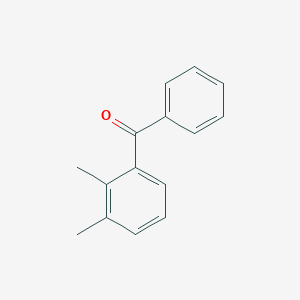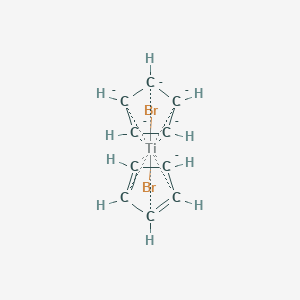
Cyclopenta-1,3-diene;cyclopentane;dibromotitanium
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Cyclopenta-1,3-diene;cyclopentane;dibromotitanium is a chemical compound that has gained significant attention in scientific research due to its unique properties and potential applications. This compound has been synthesized using various methods and has been studied extensively for its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments.
Wirkmechanismus
The mechanism of action of Cyclopenta-1,3-diene;cyclopentane;dibromotitanium is not fully understood. However, it is believed to act as a Lewis acid catalyst, which can activate certain functional groups and facilitate various chemical reactions. It has been shown to be highly effective in promoting the Diels-Alder reaction, which is a key step in the synthesis of many complex organic molecules.
Biochemische Und Physiologische Effekte
There is limited information available on the biochemical and physiological effects of Cyclopenta-1,3-diene;cyclopentane;dibromotitanium. However, it has been shown to be relatively non-toxic and has not been associated with any significant adverse effects in laboratory experiments.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of Cyclopenta-1,3-diene;cyclopentane;dibromotitanium is its high catalytic activity, which makes it an ideal reagent for various chemical reactions. It is also relatively easy to synthesize and has been shown to be effective in promoting reactions in both organic and inorganic chemistry. However, one of the main limitations is its high reactivity, which can make it difficult to control in certain reactions. It is also relatively expensive and may not be suitable for large-scale industrial applications.
Zukünftige Richtungen
There are several potential future directions for research on Cyclopenta-1,3-diene;cyclopentane;dibromotitanium. One area of interest is in the development of new synthetic methods that can produce this compound in a more efficient and cost-effective manner. Another area of interest is in the development of new applications for this compound, such as in the synthesis of new pharmaceuticals or materials with unique properties. Additionally, further research is needed to fully understand the mechanism of action of this compound and its potential applications in various scientific research areas.
Synthesemethoden
Cyclopenta-1,3-diene;cyclopentane;dibromotitanium can be synthesized using various methods, including the reaction of cyclopentadiene with titanium tetrachloride in the presence of a reducing agent such as lithium aluminum hydride. Another method involves the reaction of cyclopentadiene with titanium tetrachloride in the presence of a reducing agent such as sodium borohydride. Both methods have been shown to be effective in producing Cyclopenta-1,3-diene;cyclopentane;dibromotitanium in high yields.
Wissenschaftliche Forschungsanwendungen
Cyclopenta-1,3-diene;cyclopentane;dibromotitanium has been extensively studied for its potential applications in various scientific research areas. One of the most promising applications is in the field of organic synthesis, where it has been used as a catalyst in various reactions such as the Diels-Alder reaction. It has also been studied for its potential use in the synthesis of complex organic molecules and as a reagent in the preparation of functionalized cyclopentanes.
Eigenschaften
CAS-Nummer |
1293-73-8 |
|---|---|
Produktname |
Cyclopenta-1,3-diene;cyclopentane;dibromotitanium |
Molekularformel |
C10H10Br2Ti-6 |
Molekulargewicht |
337.86 g/mol |
IUPAC-Name |
cyclopenta-1,3-diene;dibromotitanium |
InChI |
InChI=1S/2C5H5.2BrH.Ti/c2*1-2-4-5-3-1;;;/h2*1-5H;2*1H;/q2*-1;;;+2/p-2 |
InChI-Schlüssel |
LUSNBRYWOSDOGM-UHFFFAOYSA-L |
SMILES |
[CH-]1C=CC=C1.[CH-]1C=CC=C1.[Ti](Br)Br |
Kanonische SMILES |
[CH-]1[CH-][CH-][CH-][CH-]1.[CH-]1C=CC=C1.[Ti](Br)Br |
Synonyme |
(C2H5)2TiBr2 titanocene dibromide |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



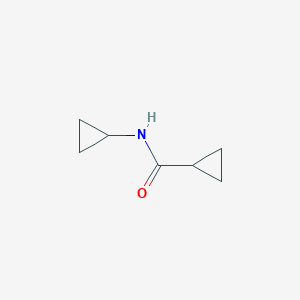
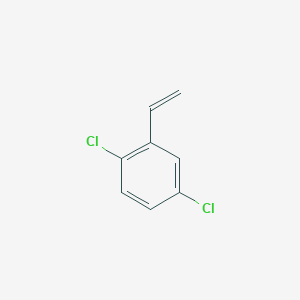
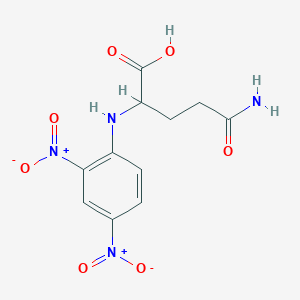
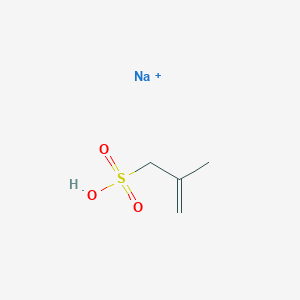
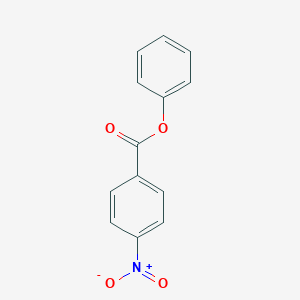
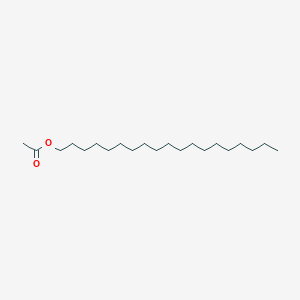
![2-[2-(Dimethylamino)ethoxy]aniline](/img/structure/B75457.png)
